molecular formula C4H10F4Si2 B070845 1,2-Bis(methyldifluorosilyl)ethane CAS No. 170381-99-4

1,2-Bis(methyldifluorosilyl)ethane

Cat. No. B070845
CAS RN: 170381-99-4
M. Wt: 190.29 g/mol
InChI Key: UKGMQUJGUHYTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,2-Bis(methyldifluorosilyl)ethane” is a chemical compound with the molecular formula C4H10F4Si2 . It has an average mass of 190.287 Da and a monoisotopic mass of 190.025711 Da . This compound is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(methyldifluorosilyl)ethane” consists of carbon ©, hydrogen (H), fluorine (F), and silicon (Si) atoms . The InChI representation of its structure is InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Bis(methyldifluorosilyl)ethane” include a molecular weight of 190.29 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass is 190.02571604 g/mol and its monoisotopic mass is also 190.02571604 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

Fluorine Doping in Silicon Dioxide Films

“1,2-Bis(methyldifluorosilyl)ethane” is used as a fluorine dopant source in the process of fluorine doping of silicon dioxide films in tetraethylorthosilicate (TEOS)-based plasma enhanced chemical vapor deposition (PECVD) processes . This application is crucial in the semiconductor industry where silicon dioxide films are extensively used.

Synthesis of Other Chemical Compounds

“1,2-Bis(methyldifluorosilyl)ethane” can be used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure and properties make it a valuable compound in various chemical reactions.

Safety and Hazards

When handling “1,2-Bis(methyldifluorosilyl)ethane”, it is advised to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2-[difluoro(methyl)silyl]ethyl-difluoro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGMQUJGUHYTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC[Si](C)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10F4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(methyldifluorosilyl)ethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(methyldifluorosilyl)ethane
Reactant of Route 2
1,2-Bis(methyldifluorosilyl)ethane

Q & A

Q1: What are the advantages of using 1,2-bis(methyldifluorosilyl)ethane (FASi-4) as a fluorine dopant source compared to traditional sources like C2F6 in FSG film fabrication?

A1: The research article highlights two main advantages of using FASi-4 over C2F6 for fluorine doping in PECVD FSG films:

  • Improved Gap Fill Capability: FSG films deposited using FASi-4 demonstrate superior gap-filling properties compared to those deposited using C2F6 at the same Si-F/Si-O ratio []. This improved gap fill is likely related to the chemical structure of FASi-4 and its interaction with the TEOS precursor during deposition.
  • Potential for Enhanced Step Coverage: While not directly demonstrated in the study, the authors suggest that FASi-4 might offer improved step coverage similar to the advantages observed in TEOS-based undoped silica glass films compared to silane-based films []. This potential benefit would be particularly relevant for applications requiring conformal coatings on complex structures.

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